molecular formula C18H21NOS B5530123 4-benzyl-1-(2-thienylacetyl)piperidine

4-benzyl-1-(2-thienylacetyl)piperidine

Cat. No. B5530123
M. Wt: 299.4 g/mol
InChI Key: VTVHFCONMFSZDV-UHFFFAOYSA-N
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Description

The compound "4-benzyl-1-(2-thienylacetyl)piperidine" is of significant interest in medicinal chemistry due to its structural characteristics and potential biochemical activities. Research in this domain often explores derivatives of piperidine for their pharmacological potentials, focusing on their synthesis, molecular structures, and various chemical properties.

Synthesis Analysis

Synthesis of piperidine derivatives involves strategic functionalization to introduce various substituents, enhancing their activity. Sugimoto et al. (1990) discussed synthesizing 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, showing a method that could be adapted for the synthesis of compounds like "4-benzyl-1-(2-thienylacetyl)piperidine" by altering the substituents (Sugimoto et al., 1990).

Molecular Structure Analysis

The molecular structure of piperidine derivatives, including conformational studies and bond characterizations, is crucial for understanding their reactivity and interaction with biological targets. Janani et al. (2020) employed spectroscopic techniques and DFT calculations for 1-Benzyl-4-(N-Boc-amino)piperidine, providing a basis for structural analysis techniques applicable to our compound of interest (Janani et al., 2020).

Chemical Reactions and Properties

Investigations into the reactivity and functional group transformations in piperidine derivatives highlight the versatility of these compounds in synthetic chemistry. For example, Rodríguez-Franco et al. (2002) described utilizing 1-benzyl-4-(chloromethyl)piperidine as a building block for synthesizing pharmacologically relevant compounds, indicating the type of chemical reactions "4-benzyl-1-(2-thienylacetyl)piperidine" might undergo (Rodríguez-Franco & Fernández-Bachiller, 2002).

Physical Properties Analysis

The physical properties, such as melting points, boiling points, and solubility, directly influence a compound's application in medicinal chemistry. While specific data on "4-benzyl-1-(2-thienylacetyl)piperidine" might not be readily available, studies on similar compounds provide insights into how these properties can be assessed and their impact on drug formulation and delivery.

Chemical Properties Analysis

Chemical properties, including acidity, basicity, and reactivity towards various reagents, define the compound's interactions in biological systems and its stability under different conditions. Research by Sakthivel & Jeyaraman (2010) on the forced twin-chair conformation in certain piperidine derivatives underlines the importance of stereochemistry in dictating chemical behavior, which would be relevant for understanding "4-benzyl-1-(2-thienylacetyl)piperidine" (Sakthivel & Jeyaraman, 2010).

Mechanism of Action

4-Benzylpiperidine acts as a monoamine releasing agent with 20- to 48-fold selectivity for releasing dopamine versus serotonin . It is most efficacious as a releaser of norepinephrine, with an EC 50 of 109 nM (DA), 41.4 nM (NE) and 5246 nM (5-HT) .

properties

IUPAC Name

1-(4-benzylpiperidin-1-yl)-2-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NOS/c20-18(14-17-7-4-12-21-17)19-10-8-16(9-11-19)13-15-5-2-1-3-6-15/h1-7,12,16H,8-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTVHFCONMFSZDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Benzylpiperidin-1-yl)-2-(thiophen-2-yl)ethanone

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